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Compound of Interest

Compound Name: Pyridafol

Cat. No.: B1214434 Get Quote

For Research Use Only. Not for human or veterinary use.

Introduction
Pyridafol, also known as 6-chloro-3-phenylpyridazin-4-ol (CAS 40020-01-7), is a pyridazine

herbicide and the primary phytotoxic metabolite of the commercial herbicide Pyridate.[1] Its

herbicidal activity stems from the inhibition of photosynthetic electron transport at the

photosystem II (PSII) receptor site.[1] Specifically, Pyridafol blocks electron transfer by

competing with plastoquinone for its binding site (the QB site) on the D1 protein of the PSII

reaction center, a mechanism common to many phenyl-pyridazine herbicides.[1][2] This

document provides detailed protocols for the laboratory-scale synthesis of Pyridafol for

research purposes and for evaluating its biological activity as a PSII inhibitor.
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Property Value Reference

IUPAC Name
6-chloro-3-phenyl-1H-

pyridazin-4-one
[3]

Synonyms
6-chloro-3-phenylpyridazin-4-

ol, CL 9673
[3]

CAS Number 40020-01-7 [3]

Molecular Formula C₁₀H₇ClN₂O [3]

Molecular Weight 206.63 g/mol [3]

Appearance White to off-white powder [1]

Melting Point 214-216 °C [1]

Synthesis of Pyridafol (6-chloro-3-phenylpyridazin-
4-ol)
The following protocol describes a plausible multi-step synthesis for Pyridafol based on

established pyridazinone synthesis methodologies. The key steps involve the formation of a

phenyl-substituted furanone via a Friedel-Crafts reaction, followed by ring-opening and

cyclization with a hydrazine source to form the pyridazinone core, and subsequent chlorination.

Synthesis Workflow Diagram

Step 1: Friedel-Crafts Acylation

Step 2: Pyridazinone Formation Step 3: Isomerization & Tautomerization Step 4: Chlorination

Mucochloric Acid + Benzene
3,4-dichloro-5-phenylfuran-2(5H)-one

  AlCl₃ (Lewis Acid)  

5-chloro-6-phenylpyridazin-3(2H)-one

  Reflux in Ethanol  

Hydrazine Hydrate 3-phenyl-4-pyridazinol Intermediate  Acid/Base Catalysis (Hypothetical)   Pyridafol
(6-chloro-3-phenyl-4-pyridazinol)

  POCl₃ or SOCl₂  
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Caption: Proposed synthetic pathway for Pyridafol.

Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-
one (Intermediate)
This protocol is adapted from the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, a key

intermediate structurally related to Pyridafol.[4][5]

Materials and Reagents:

Mucochloric acid

Benzene

Aluminum chloride (AlCl₃), anhydrous

Hydrazine hydrate

Ethanol

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, heating mantles, and magnetic stirrers

Rotary evaporator

Procedure:

Step 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one
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In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend

anhydrous aluminum chloride (1.2 eq) in dry benzene under an inert atmosphere.

Cool the suspension in an ice bath.

Slowly add a solution of mucochloric acid (1.0 eq) in benzene via the dropping funnel.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and

concentrated HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude 3,4-dichloro-5-phenylfuran-2(5H)-one by column chromatography or

recrystallization.

Step 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one

Dissolve the purified 3,4-dichloro-5-phenylfuran-2(5H)-one (1.0 eq) in ethanol in a round-

bottom flask.

Add hydrazine hydrate (1.1 eq) to the solution.

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

If no precipitate forms, concentrate the solution under reduced pressure.

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-

chloro-6-phenylpyridazin-3(2H)-one.
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Note: The conversion of this intermediate to the final Pyridafol product (6-chloro-3-phenyl-4-

pyridazinol) would require subsequent chemical steps, including potential isomerization and

selective chlorination, which are not detailed in the available literature and would require further

research and development.

Biological Activity: Photosystem II Inhibition
Pyridafol functions by inhibiting the photosynthetic electron transport chain in Photosystem II.

Its efficacy can be quantified by measuring the concentration required to inhibit 50% of the PSII

activity (IC₅₀).

Signaling Pathway Diagram
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Caption: Mechanism of Pyridafol inhibition at Photosystem II.

Protocol: PSII Inhibition Assay using Isolated Spinach
Chloroplasts
This protocol describes the isolation of chloroplasts from spinach and the subsequent

measurement of PSII activity using an artificial electron acceptor, 2,6-dichlorophenolindophenol

(DCPIP).

Materials and Reagents:

Fresh spinach leaves

Grinding buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM

EDTA)

Resuspension buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂)

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sucrose, 15 mM NaCl)

2,6-dichlorophenolindophenol (DCPIP) stock solution

Pyridafol stock solutions in DMSO or appropriate solvent

Blender, cheesecloth, centrifuge, spectrophotometer

Light source

Procedure:

Part 1: Isolation of Intact Chloroplasts

Pre-chill all buffers and equipment to 4°C.

Wash fresh spinach leaves and remove the midribs.

Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.
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Filter the homogenate through several layers of cheesecloth into a chilled beaker.

Transfer the filtrate to centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2

minutes to pellet cell debris.

Carefully transfer the supernatant to new tubes and centrifuge at a higher speed (e.g., 1000

x g) for 10 minutes to pellet the chloroplasts.

Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume of

ice-cold resuspension buffer.

Determine the chlorophyll concentration of the suspension spectrophotometrically.

Part 2: DCPIP Photoreduction Assay

Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP (to a final

concentration of ~50-100 µM), and varying concentrations of Pyridafol (or solvent control).

Add the isolated chloroplast suspension to each cuvette to a final chlorophyll concentration

of ~15-20 µg/mL.

Incubate the mixtures in the dark for 2-5 minutes.

Measure the initial absorbance at 600 nm (A₆₀₀).

Expose the cuvettes to a strong light source.

Measure the change in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3

minutes). The rate of DCPIP reduction is indicated by the decrease in A₆₀₀.

Calculate the rate of electron transport for each Pyridafol concentration.

Plot the percentage of inhibition against the logarithm of the Pyridafol concentration and

determine the IC₅₀ value from the resulting dose-response curve.

Comparative Biological Activity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/product/b1214434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table presents IC₅₀ values for various herbicides that act as Photosystem II

inhibitors, providing a benchmark for the expected activity of Pyridafol.

Herbicide
Chemical
Class

IC₅₀ (µM)
Organism/Syst
em

Reference

Diuron Phenylurea 0.0718 Pea Thylakoids [6]

Metribuzin Triazinone 0.117 Pea Thylakoids [6]

Terbuthylazine Triazine 0.141 Pea Thylakoids [6]

Metobromuron Phenylurea 2.52 Pea Thylakoids [6]

Bentazon
Benzothiadiazino

ne
3.61 Pea Thylakoids [6]

Tebuthiuron Thiadiazolylurea >0.5
Spinach

Chloroplasts
[7]
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Caption: Workflow for PSII inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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